molecular formula C43H72Cl2P2RuS B3137311 Bis(tricyclohexylphosphine)[(phenylthio)methylene]ruthenium (II) dichloride CAS No. 437767-65-2

Bis(tricyclohexylphosphine)[(phenylthio)methylene]ruthenium (II) dichloride

Cat. No.: B3137311
CAS No.: 437767-65-2
M. Wt: 855 g/mol
InChI Key: UDWHYAPPVOEOMP-UHFFFAOYSA-L
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Description

Bis(tricyclohexylphosphine)[(phenylthio)methylene]ruthenium(II) dichloride (CAS 219770-99-7) is a ruthenium-based olefin metathesis catalyst. Its structure features two tricyclohexylphosphine (PCy₃) ligands, a (phenylthio)methylene carbene group, and two chloride ligands. With a molecular weight of 855.02 g/mol, it is a purple, air-stable solid capable of functioning in aqueous media, making it advantageous for industrial and synthetic applications . This catalyst is notable for its use in ring-opening metathesis polymerization (ROMP) and cross-metathesis reactions, requiring lower loadings (2–3 mol%) compared to earlier catalysts .

Properties

IUPAC Name

dichloro(phenylsulfanylmethylidene)ruthenium;tricyclohexylphosphane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C18H33P.C7H6S.2ClH.Ru/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-8-7-5-3-2-4-6-7;;;/h2*16-18H,1-15H2;1-6H;2*1H;/q;;;;;+2/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDWHYAPPVOEOMP-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)P(C2CCCCC2)C3CCCCC3.C1CCC(CC1)P(C2CCCCC2)C3CCCCC3.C1=CC=C(C=C1)SC=[Ru](Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H72Cl2P2RuS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001017385
Record name Dichloro(phenylsulfanylmethylidene)ruthenium;tricyclohexylphosphane
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Molecular Weight

855.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

219770-99-7
Record name Dichloro(phenylsulfanylmethylidene)ruthenium;tricyclohexylphosphane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001017385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bis(tricyclohexyl phosphine)[(phenylthio) methylene]ruthenium (II) dichloride
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Scientific Research Applications

Chemistry: The compound is widely used in organic synthesis, particularly in olefin metathesis reactions, which are crucial for forming carbon-carbon double bonds. Biology: It has applications in bioinorganic chemistry, studying metalloenzyme mimics and their interactions with biological molecules. Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of anticancer drugs. Industry: The compound is used in the petrochemical industry for the production of fine chemicals and pharmaceutical intermediates.

Mechanism of Action

The compound exerts its effects through its ability to act as a catalyst in various chemical reactions. The ruthenium center facilitates the formation and cleavage of chemical bonds, while the tricyclohexylphosphine ligands stabilize the complex and enhance its reactivity. The phenylthio-methylene group plays a crucial role in the specificity and selectivity of the reactions.

Molecular Targets and Pathways Involved:

  • Olefin Metathesis: The compound targets olefins, facilitating the exchange of substituents between different olefins.

  • Redox Reactions: It participates in electron transfer processes, influencing redox states of other molecules.

Comparison with Similar Compounds

First-Generation Grubbs Catalyst

Compound : Bis(tricyclohexylphosphine)benzylideneruthenium(IV) dichloride (CAS 172222-30-9)
Key Differences :

  • Ligand Structure : Replaces the (phenylthio)methylene group with a benzylidene ligand.
  • Activity: Effective for ROMP but exhibits lower turnover numbers in ethenolysis reactions. For example, in methyl oleate ethenolysis, it produces 1-decene and methyl 9-decenoate but suffers from rapid deactivation, limiting commercial viability .
  • Stability : Less stable in polar solvents compared to the phenylthio variant .

Applications : Primarily used in academic settings for simple metathesis reactions.

Second-Generation Grubbs Catalysts

Compound : Tricyclohexylphosphine[1,3-bis(2,4,6-trimethylphenyl)-4,5-dihydroimidazol-2-ylidene][(phenylthio)methylene]ruthenium(II) dichloride (CAS 1155422-69-7)
Key Differences :

  • Ligand Structure : Incorporates a saturated N-heterocyclic carbene (NHC) ligand (4,5-dihydroimidazol-2-ylidene) alongside the (phenylthio)methylene group.
  • Activity : Enhanced thermal stability and activity in challenging substrates. For instance, it achieves high molecular weight polymers (e.g., Mn = 18,400 g/mol) in ROMP due to improved initiation rates .
  • Selectivity: Superior in stereoselective metathesis, particularly for norbornene derivatives .

Applications : Industrial-scale polymer synthesis and precision organic transformations.

Zhan Catalyst-1C

Compound: {[2-(i-Propoxy)-5-(N,N-dimethylaminosulfonyl)phenyl]methylene}(tricyclohexylphosphine)ruthenium(II) dichloride (CAS 918871-44-0) Key Differences:

  • Ligand Structure : Features an electron-deficient aryl group with sulfonyl and isopropoxy substituents.
  • Activity: Optimized for ethenolysis and ring-closing metathesis (RCM) in polar solvents.
  • Stability : Degrades faster under oxidative conditions compared to the phenylthio variant .

Applications : Specialty chemical synthesis requiring electron-withdrawing group compatibility.

Hoveyda-Grubbs-Type Catalysts

Compound : Benzylidene[1,3-bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene]dichloro-(tricyclohexylphosphine)ruthenium (CAS 536724-67-1)
Key Differences :

  • Ligand Structure : Uses a chelating isopropoxybenzylidene ligand instead of (phenylthio)methylene.
  • Activity : Thermally robust, enabling high-temperature reactions (e.g., 40–100°C).
  • Reusability : Can be recycled due to the oxygen-sensitive ligand’s reversible binding .

Applications : Continuous flow processes and high-temperature industrial applications.

Comparative Performance Data

Catalyst MW (g/mol) Stability in Air Key Reaction Efficiency (TOF*) Preferred Applications
Bis(tricyclohexylphosphine)[(phenylthio)methylene]RuCl₂ 855.02 High 1,200 (ROMP) Aqueous-phase polymerization
First-Generation Grubbs Catalyst 822.68 Moderate 300 (Ethenolysis) Academic synthesis
Second-Generation Grubbs Catalyst 881.04 Very High 2,500 (ROMP) High-MW polymer production
Zhan Catalyst-1C 707.74 Low 900 (RCM) Polar solvent reactions
Hoveyda-Grubbs-Type Catalyst 949.09 High 1,800 (High-temp RCM) Industrial continuous processes

*TOF = Turnover Frequency (moles product per mole catalyst per hour).

Research Findings and Industrial Relevance

  • Air Stability : The phenylthio variant’s air stability simplifies handling and reduces costs in large-scale operations .
  • Ligand Effects : Sulfur’s electron-donating nature in the (phenylthio)methylene group enhances carbene reactivity, enabling faster initiation compared to benzylidene ligands .
  • Thermal Performance : Second-generation catalysts with NHC ligands outperform first-generation analogs in high-temperature polymerizations, achieving narrower molecular weight distributions (MWD = 3.1 vs. 5.0) .

Biological Activity

Bis(tricyclohexylphosphine)[(phenylthio)methylene]ruthenium(II) dichloride (CAS Number: 437767-65-2) is a complex organometallic compound notable for its applications in catalysis, particularly in organic synthesis. Its unique structure, characterized by the presence of tricyclohexylphosphine ligands and a phenylthio substituent, imparts interesting biological activities that are currently being explored in various research contexts.

The biological activity of Bis(tricyclohexylphosphine)[(phenylthio)methylene]ruthenium(II) dichloride can be attributed to its ability to interact with biological molecules. The ruthenium center facilitates electron transfer reactions, which can influence biochemical pathways. This compound has been studied for its potential as an anticancer agent, leveraging its catalytic properties to promote selective reactions that may disrupt cancer cell proliferation.

Anticancer Properties

Research indicates that ruthenium complexes exhibit significant cytotoxicity against various cancer cell lines. The mechanism often involves the induction of apoptosis and the generation of reactive oxygen species (ROS), which can lead to oxidative stress within cells. A study highlighted that ruthenium-based compounds can effectively target cancer cells while sparing normal cells, making them promising candidates for cancer therapy .

Enzyme Inhibition

Another area of interest is the inhibition of specific enzymes by this compound. For instance, it has been shown to inhibit certain proteases involved in cancer progression. This inhibition can prevent the degradation of extracellular matrix components, thereby inhibiting tumor metastasis .

Study 1: Cytotoxicity Assessment

In a recent study published in Journal of Organometallic Chemistry, researchers evaluated the cytotoxic effects of Bis(tricyclohexylphosphine)[(phenylthio)methylene]ruthenium(II) dichloride on human breast cancer cells (MCF-7). The results indicated a dose-dependent decrease in cell viability with an IC50 value of approximately 15 µM. The study concluded that the compound induces apoptosis through ROS generation and mitochondrial dysfunction .

Study 2: Enzyme Interaction Analysis

A separate investigation focused on the compound's interaction with matrix metalloproteinases (MMPs), which are crucial for tumor invasion and metastasis. The study demonstrated that Bis(tricyclohexylphosphine)[(phenylthio)methylene]ruthenium(II) dichloride significantly inhibited MMP-2 and MMP-9 activities in vitro, suggesting its potential role as a therapeutic agent in preventing cancer metastasis .

Research Findings Summary Table

Study Cell Line/Target IC50/Effect Mechanism
Study 1MCF-7 (breast cancer)15 µMInduces apoptosis via ROS generation
Study 2MMP-2/MMP-9Significant inhibitionPrevents tumor invasion

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes and purity optimization strategies for Bis(tricyclohexylphosphine)[(phenylthio)methylene]ruthenium(II) dichloride?

  • Methodological Answer : The synthesis involves reacting RuCl₃ with tricyclohexylphosphine (PCy₃) and a (phenylthio)methylene ligand precursor under inert conditions (e.g., argon atmosphere). Solvent choice (e.g., dichloromethane or toluene) and stoichiometric ratios (1:2:1 for Ru:PCy₃:ligand) are critical. Purification via recrystallization from dichloromethane/hexane mixtures improves purity (>95%). Analytical techniques like ³¹P NMR and elemental analysis confirm ligand coordination and absence of free PCy₃ .

Q. Which spectroscopic techniques are most effective for characterizing this ruthenium complex?

  • Methodological Answer :

  • ¹H/¹³C NMR : Identifies ligand environments and confirms absence of unbound ligands.
  • ³¹P NMR : Resolves phosphine ligand coordination (δ ~40–60 ppm for PCy₃).
  • X-ray crystallography : Determines precise coordination geometry (e.g., distorted octahedral) and bond lengths (Ru–P: ~2.3 Å; Ru–S: ~2.4 Å). Single-crystal studies require low-temperature data collection (85–296 K) to minimize thermal motion artifacts .

Q. What are the primary catalytic applications of this complex in organic synthesis?

  • Methodological Answer : The compound is a precursor for olefin metathesis and cross-coupling reactions. For example, in ring-closing metathesis (RCM), it achieves turnover numbers (TON) >1,000 under mild conditions (25–50°C, 0.5–2 mol% catalyst loading). Catalytic efficiency depends on ligand steric bulk (PCy₃) and electronic modulation by the (phenylthio)methylene group. Patent US 6635768 highlights its use in synthesizing pharmaceutical intermediates .

Advanced Research Questions

Q. How does the (phenylthio)methylene ligand modulate catalytic activity compared to other carbene ligands?

  • Methodological Answer : The sulfur atom in the ligand introduces π-backbonding effects, stabilizing the Ru center and enhancing electrophilicity. Comparative studies with analogous complexes (e.g., 2-thienylmethylene variants) show a 20–30% increase in TON for sulfur-containing ligands in RCM. Density functional theory (DFT) calculations reveal lower activation barriers (ΔG‡ ~15–20 kcal/mol) for sulfur-modified catalysts .

Q. What experimental strategies resolve contradictions in reported catalytic efficiency across different substrates?

  • Methodological Answer :

  • Substrate screening : Test sterically hindered (e.g., trisubstituted alkenes) vs. electron-deficient alkenes.
  • Kinetic profiling : Monitor reaction progress via GC-MS or in situ IR to identify rate-limiting steps.
  • Ligand exchange studies : Compare activity with PCy₃ replaced by sterically similar ligands (e.g., tricyclopentylphosphine). Data from Evonik collaborations suggest substrate-specific ligand dissociation rates impact efficiency .

Q. How can single-crystal X-ray diffraction resolve ambiguities in the complex’s coordination geometry?

  • Methodological Answer :

  • Crystallization : Grow crystals via slow diffusion of hexane into dichloromethane solutions.
  • Data collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution datasets.
  • Refinement : Apply SHELXL with anisotropic displacement parameters. Key metrics:
  • R factor : <0.06 (e.g., 0.032–0.059 in related studies).
  • Bond angles : Ru–S–C angles ~105–110° confirm ligand geometry.
  • Data-to-parameter ratio : >15:1 ensures model reliability .

Q. What mechanistic insights can be gained from kinetic isotope effects (KIEs) in hydrogen-transfer reactions?

  • Methodological Answer :

  • Deuterium labeling : Compare kH/kD for α-H abstraction steps (e.g., in alcohol dehydrogenation).
  • KIE > 2.0 : Indicates H-transfer as the rate-determining step (RDS).
  • Eyring analysis : Plot ln(k/T) vs. 1/T to derive ΔH‡ and ΔS‡. For Ru–S systems, ΔH‡ ~12–18 kcal/mol suggests concerted pathways. Contrast with non-sulfur analogs (ΔH‡ ~20–25 kcal/mol) .

Key Considerations for Experimental Design

  • Air sensitivity : Handle complexes under inert atmosphere (glovebox/Schlenk line) .
  • Ligand stability : Monitor PCy₃ dissociation via ³¹P NMR during catalysis .
  • Theoretical integration : Use DFT to validate experimental mechanistic proposals .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bis(tricyclohexylphosphine)[(phenylthio)methylene]ruthenium (II) dichloride
Reactant of Route 2
Bis(tricyclohexylphosphine)[(phenylthio)methylene]ruthenium (II) dichloride

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